![molecular formula C45H74O18 B591322 Anemarsaponin BIII CAS No. 185432-00-2](/img/structure/B591322.png)
Anemarsaponin BIII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anemarsaponin BIII, also known as Timosaponin B III, is a bioactive steroidal saponin isolated from Anemarrhena asphodeloides Bge . It possesses anti-inflammatory, anti-platelet aggregative, and anti-depressive effects .
Synthesis Analysis
Anemarsaponin BIII is isolated from the rhizomes of Anemarrhena asphodeloides . The structures of Anemarsaponin BIII and other steroidal saponins were established through UV, NMR, and MS data .Molecular Structure Analysis
The molecular formula of Anemarsaponin BIII is C45H74O18 . Its structure was determined using various analytical methods such as UV, NMR, and MS .Chemical Reactions Analysis
The concentration of Anemarsaponin BIII in rat plasma was determined at different time points, and main pharmacokinetic parameters including Cmax, Tmax, T1/2, AUC were calculated .Physical And Chemical Properties Analysis
Anemarsaponin BIII is a powder with a molecular weight of 903.1 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Anemarsaponin B has been found to have anti-cancer properties. It has been evaluated for cytotoxicity against HepG2 and SGC7901 human cancer lines. Some compounds displayed medium antiproliferative activities on these cells .
Anti-Inflammatory Effects
Anemarsaponin B has demonstrated capabilities in reducing immune inflammation, positioning it as a promising candidate for treatment of conditions characterized by excessive inflammation .
Treatment of Acute Pancreatitis
Anemarsaponin B has been studied for its effects on acute pancreatitis in mice. The compound was found to mitigate damage caused by acute pancreatitis through apoptosis reduction and modulation of the MAPK pathway .
Pharmacokinetic Profile Alteration
Studies have shown that non-steroidal saponin components of Anemarrhena asphodeloides can alter the pharmacokinetic profile of its steroidal saponins, including Anemarsaponin B .
Anti-Tumor Properties
Research on steroidal saponins, including Anemarsaponin B, has focused on a range of bioactivities, especially anti-tumor properties .
Potential Therapeutic Agent
Anemarsaponin B has emerged as a potential therapeutic agent due to its diverse bioactive properties, including anti-inflammatory and anti-cancer effects .
Wirkmechanismus
Target of Action
Anemarsaponin B has been found to target several key proteins involved in inflammation and cellular signaling. These include the p65 subunit of NF-κB, IκBα, and proteins in the MAPK pathway such as TAK, p38, JNK, and ERK . These targets play crucial roles in immune response, inflammation, and cellular signaling .
Mode of Action
Anemarsaponin B interacts with its targets to modulate their activity. It inhibits the nuclear translocation of the p65 subunit of NF-κB by blocking the phosphorylation of IκBα . It also reduces the phosphorylation of TAK, p38, JNK, and ERK proteins in the MAPK pathway . These interactions lead to changes in cellular signaling and immune response.
Biochemical Pathways
The primary biochemical pathway affected by Anemarsaponin B is the MAPK signaling pathway . By reducing the phosphorylation of key proteins in this pathway, Anemarsaponin B can modulate cellular responses to various stimuli, including inflammation .
Result of Action
Anemarsaponin B has been shown to have anti-inflammatory effects. It reduces the expression and production of pro-inflammatory cytokines, including TNF-α and IL-6 . It also alleviates apoptosis of pancreatic histiocytes in an acute pancreatitis model . These effects suggest that Anemarsaponin B could have potential therapeutic applications in conditions characterized by inflammation and cell death.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLIYKWVMBBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.